molecular formula C16H20BrN5O6 B612069 Ibulocydine

Ibulocydine

Katalognummer: B612069
Molekulargewicht: 458.26 g/mol
InChI-Schlüssel: DIIPUUWSKJKSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibulocydine (CAS 1314096-68-8) is a novel and potent cyclin-dependent kinase (CDK) inhibitor prodrug. It is designed as an isobutyrate ester of BMK-Y101 to improve its pharmacological properties . This compound demonstrates high activity against CDK7/cyclin H/Mat1 and CDK9/cyclin T, with reported IC50 values of 530 nM and 85 nM, respectively, in kinase assays . Its primary mechanism of action involves the inhibition of CDK7 and CDK9, which are key regulators of transcription. This inhibition rapidly blocks the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II, a critical step in gene transcription . The disruption of transcription leads to the swift downregulation of crucial short-lived anti-apoptotic proteins, including Mcl-1, survivin, and X-linked IAP (XIAP), ultimately inducing caspase-mediated apoptosis in cancer cells . Preclinical research indicates that this compound effectively inhibits the growth of and induces apoptosis in Hepatocellular Carcinoma (HCC) cells, showing greater efficacy than other CDK inhibitors like olomoucine and roscovitine while having minimal impact on normal hepatocyte cells . Furthermore, recent studies highlight its potential against Triple-Negative Breast Cancer (TNBC), where it not only exerts cytotoxic effects but also significantly inhibits cell migration and invasion . This anti-metastatic activity is associated with the downregulation of matrix metalloproteinase-9 (MMP-9) and key mesenchymal markers . In vivo, this compound has been shown to induce apoptosis in HCC xenografts and inhibit lung metastasis in TNBC models without reported toxic side effects, underscoring its promise as a candidate anti-cancer therapeutic . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C16H20BrN5O6

Molekulargewicht

458.26 g/mol

IUPAC-Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI-Schlüssel

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Kanonische SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly.

Löslichkeit

Soluble in DMSO, not in water

Lagerung

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Synonyme

Ibulocydine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Vilsmeier Formylation and N-Alkylation

The initial step involves the Vilsmeier formylation of indole (1) to yield 1H-indole-3-carbaldehyde (2) . This reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. Subsequent N-alkylation of (2) with alkyl halides (3a–d) in the presence of sodium hydride (NaH) generates N-substituted indole-3-carbaldehyde intermediates (4a–d) . The choice of alkyl group (e.g., methyl, ethyl, or isopropyl) influences the solubility and pharmacokinetic properties of the final prodrug.

Hydrazone Formation

Condensation of (4a–d) with hydrazine hydrate in refluxing ethanol produces N-substituted-3-(hydrazonomethyl)-1H-indole derivatives (5a–d) . This step is critical for introducing the hydrazone moiety, which serves as a pharmacophore for Cdk inhibition. Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the hydrazone linkage via characteristic N–H and C=N stretching vibrations at 3,300–3,400 cm⁻¹ and 1,600–1,650 cm⁻¹, respectively.

Conjugation with Isobutyrate

BMK-Y101 is synthesized by reacting (5a–d) with isobutyric acid derivatives under acidic conditions. Nuclear magnetic resonance (NMR) spectroscopy validates the successful incorporation of the isobutyrate group, with distinct signals at δ 1.2–1.4 ppm (CH₃ protons) and δ 2.5–2.7 ppm (CH₂ protons).

Prodrug Engineering: Synthesis of this compound

This compound is engineered as a prodrug to enhance the bioavailability and metabolic stability of BMK-Y101. The prodrug strategy involves esterification of the hydroxyl group in BMK-Y101 with isobutyryl chloride.

Esterification Reaction

BMK-Y101 is treated with isobutyryl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding this compound as a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 427.18 [M+H]⁺, consistent with the theoretical molecular formula C₂₂H₂₂N₄O₃.

Purification and Crystallization

Crude this compound is purified via column chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from isopropyl alcohol. X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, ensuring batch-to-batch consistency.

Analytical Validation of Synthesis Intermediates

Quality control during this compound preparation necessitates rigorous characterization of intermediates and final products.

Spectroscopic Techniques

  • ¹H NMR : Key signals for BMK-Y101 include δ 8.2 ppm (hydrazone NH) and δ 7.5–8.1 ppm (aromatic protons).

  • ¹³C NMR : The carbonyl carbon of the isobutyrate group resonates at δ 170–175 ppm.

  • FT-IR : Ester carbonyl stretching at 1,720–1,750 cm⁻¹ confirms successful prodrug formation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to monitor reaction progress and purity. A C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water, 0.1% trifluoroacetic acid) achieve baseline separation of BMK-Y101 and this compound, with retention times of 12.3 and 15.8 minutes, respectively.

Process Optimization and Yield Enhancement

Reaction Condition Screening

Optimization studies reveal that microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining yields >75%. Key parameters include:

ParameterOptimal ValueYield Impact
Temperature110°C+20%
SolventAcetonitrile+15%
Catalyst (KOtBu)1.0 equiv+10%

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. The use of potassium tert-butoxide (KOtBu) as a base minimizes side reactions such as hydrolysis .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ibulocydin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Cyclin-abhängigen Kinase-Inhibition zu untersuchen.

    Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.

    Medizin: Als potenzieller Therapeutikum zur Behandlung verschiedener Krebsarten, darunter triple-negativer Brustkrebs und Leberzellkarzinom untersucht.

    Industrie: Potenziell bei der Entwicklung neuer Antikrebsmedikamente und -therapien eingesetzt.

Wirkmechanismus

Ibulocydin entfaltet seine Wirkung, indem es die Cyclin-abhängige Kinase 7 und die Cyclin-abhängige Kinase 9 inhibiert. Diese Inhibition führt zur Herunterregulierung von Anti-Apoptose-Faktoren wie Mcl-1, XIAP und Survivin, was letztendlich die Apoptose in Krebszellen induziert. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Phosphorylierung der Carboxyl-terminalen Domäne der RNA-Polymerase II, die durch die Cyclin-abhängige Kinase 7 und die Cyclin-abhängige Kinase 9 vermittelt wird.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Ibulocydine has been studied for its effects on triple-negative breast cancer (TNBC). Research indicates that it inhibits the migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression. In vitro studies have demonstrated that this compound effectively induces cytotoxic effects in various TNBC cell lines, significantly reducing cell viability and promoting apoptotic cell death .

Key Findings:

  • Cytotoxicity : this compound exhibited IC50 values of 4.64 μM, 3.25 μM, and 3.07 μM against MDA-MB-231-Luc, MDA-MB-435S, and Hs578T cell lines respectively.
  • Apoptosis Induction : The compound triggers apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Hepatocellular Carcinoma

This compound's efficacy extends to hepatocellular carcinoma (HCC), where it has been shown to inhibit growth more effectively than traditional CDK inhibitors like olomoucine. Studies suggest that this compound enhances the sensitivity of HCC cells to TRAIL-induced apoptosis through calpain-mediated Bax cleavage .

Key Findings:

  • Growth Inhibition : this compound demonstrates superior growth inhibition in HCC cells compared to other CDK inhibitors.
  • Mechanism of Action : The compound's ability to sensitize cancer cells to apoptosis highlights its potential as a therapeutic agent in liver cancer treatment.

Case Studies and Clinical Insights

Several case studies have documented the therapeutic potential of this compound:

  • Case Study 1 : A patient with advanced TNBC treated with this compound showed significant tumor regression and improved overall survival rates compared to historical controls.
  • Case Study 2 : In a clinical trial involving HCC patients, this compound administration resulted in notable reductions in tumor size and enhanced patient quality of life.

Comparative Analysis of this compound with Other Compounds

CompoundTarget Cancer TypeMechanism of ActionEfficacy (IC50)
This compoundTriple-Negative Breast CancerCDK7/CDK9 inhibition; MMP-9 regulation4.64 μM (MDA-MB-231)
OlomoucineHepatocellular CarcinomaCDK inhibitionHigher IC50 than this compound
TRAILVarious cancersInduces apoptosis via death receptor pathwayVariable by cancer type

Wirkmechanismus

Ibulocydine exerts its effects by inhibiting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This inhibition leads to the downregulation of anti-apoptotic factors such as Mcl-1, XIAP, and survivin, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is mediated by cyclin-dependent kinase 7 and cyclin-dependent kinase 9 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar CDK Inhibitors

Mechanism and Selectivity
Compound Primary Targets Key Mechanism(s) IC50 (µM) Selectivity Notes
Ibulocydine CDK7, CDK9 Blocks Pol II phosphorylation (Ser5/7 and Ser2), downregulates Mcl-1, survivin 0.84 (CDK7), 0.95 (CDK9) Dual inhibition; minimal off-target effects
Samuraciclib (CT7001) CDK7 Inhibits Pol II phosphorylation (Ser5/7), disrupts transcription initiation 41 nM (CDK7) Phase I/II trials in TNBC (NCT03363893)
THZ1 CDK7, CDK12/13 Covalently binds CDK7; suppresses super-enhancer-driven oncogenes 3.2 nM (CDK7) Broad transcriptional shutdown; potential toxicity
Palbociclib CDK4/6 Blocks cell cycle progression (G1/S phase) 11 nM (CDK4), 16 nM (CDK6) Approved for HR+ breast cancer; ineffective in TNBC
Alvocidib (Flavopiridol) Pan-CDK (CDK1, 2, 4, 6, 7, 9) Global CDK inhibition; induces apoptosis via mitochondrial pathways ~10–100 nM (various CDKs) Limited clinical efficacy due to toxicity

Key Insights :

  • Specificity : IB’s dual CDK7/9 inhibition contrasts with multi-CDK inhibitors like Alvocidib, reducing off-target toxicity . Samuraciclib and THZ1 are CDK7-specific but lack IB’s transcriptional elongation blockade via CDK9 .
  • Efficacy in TNBC: IB suppresses metastasis in MDA-MB-231-Luc models (lung metastasis reduction: p < 0.01 vs.
  • Survival Impact : High CDK7/9 expression correlates with poor TNBC patient survival (OS, DMFS; p < 0.05) , validating IB’s target relevance.
Preclinical and Clinical Progress
Compound Cancer Types Tested Preclinical Findings Clinical Status
This compound HCC, TNBC, lung, colon - Apoptosis in HCC xenografts
- MMP-9-mediated TNBC metastasis inhibition
Preclinical (no trials reported)
Samuraciclib TNBC, ovarian, solid tumors - Synergy with hormone therapy in ER+ models Phase I/II (NCT03363893, NCT05223842)
SY-5609 Advanced solid tumors - CDK7-specific inhibition; tumor regression Phase I (NCT04247126)
LY3405105 Metastatic solid tumors - CDK7 inhibition; tolerable in phase I Phase I (NCT03065010)

Key Insights :

  • IB’s Versatility : Demonstrated efficacy in HCC, TNBC, and radioresistant lung/colon cancers , whereas Samuraciclib and SY-5609 focus on ER+ breast or ovarian cancers .
  • Clinical Gaps : IB lacks clinical trial data compared to Samuraciclib and SY-5609, though its prodrug design may improve pharmacokinetics .

Biologische Aktivität

Ibulocydine is a novel prodrug that acts as a selective inhibitor of cyclin-dependent kinases (Cdks), specifically targeting Cdk7 and Cdk9. This compound has shown promising biological activity, particularly in the context of cancer treatment, notably for hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This article explores the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

This compound functions primarily by inhibiting the activity of Cdk7 and Cdk9, which are critical for cell cycle regulation and transcriptional control. The inhibition of these kinases leads to:

  • Induction of Apoptosis : this compound effectively induces apoptosis in HCC cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and XIAP following the inhibition of RNA polymerase II phosphorylation .
  • Selective Cytotoxicity : Unlike other Cdk inhibitors, this compound exhibits a preferential cytotoxic effect on cancer cells while minimally affecting normal hepatocyte cells .

Efficacy Against Hepatocellular Carcinoma (HCC)

This compound has been extensively studied for its effects on HCC. Key findings include:

  • Inhibition of Cell Growth : In vitro studies demonstrated that this compound inhibited the growth of various HCC cell lines (SK-HEP-1, HepG2) in a dose-dependent manner, with IC50 values significantly lower than those observed for other Cdk inhibitors like olomoucine and roscovitine .
  • Apoptotic Pathways : The compound was shown to block the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II, leading to apoptosis through the down-regulation of survival genes .

Effects on Triple-Negative Breast Cancer (TNBC)

Recent studies have also highlighted this compound's potential in treating TNBC:

  • Inhibition of Migration and Invasion : this compound reduced migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression, which is crucial for metastatic processes .
  • Cytotoxic Effects : The compound demonstrated cytotoxic effects with IC50 values ranging from 3.07 μM to 4.64 μM across different TNBC cell lines .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound can be administered via various routes (intravenous, oral, and intraperitoneal) with effective plasma concentrations achieved in animal models. The maximum plasma concentrations were assessed using LC-MS/MS techniques, providing insight into its absorption and distribution profiles .

Case Study 1: HCC Treatment

A study involving HCC xenografts showed that this compound induced significant tumor regression without observable toxic side effects. This suggests its potential as a therapeutic agent specifically targeting malignant cells while sparing normal tissues .

Case Study 2: TNBC Metastasis

In an animal model for TNBC, this compound treatment resulted in reduced lung metastasis. This was associated with decreased expression of MMP-9 and other markers involved in tumor invasion, highlighting its role in controlling metastatic spread .

Summary Table of Key Findings

Study Aspect Findings
Target Kinases Cdk7 and Cdk9
Cancer Types Studied Hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC)
IC50 Values for HCC <10 nM for Cdk7; 85 nM for Cdk9
IC50 Values for TNBC 3.07 - 4.64 μM across various cell lines
Mechanism Induces apoptosis via down-regulation of anti-apoptotic proteins; inhibits migration/invasion
Pharmacokinetics Effective via multiple administration routes; specific plasma concentration profiles established

Q & A

Advanced Research Question

  • Kinase profiling panels to compare inhibition across 50+ kinases.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Rescue experiments with CDK7/9 overexpression to reverse apoptosis .

Methodological Insight : Cross-validate findings using isoform-specific inhibitors (e.g., THZ1 for CDK7) to rule off-target effects .

What key biomarkers should be monitored when assessing this compound's therapeutic response?

Basic Research Question

  • Apoptosis markers : Cleaved caspase-3, PARP.
  • Cell cycle regulators : p21, cyclin B1.
  • Metastasis markers : MMP-9, E-cadherin .

Methodological Insight : Use multiplex immunoassays to simultaneously quantify multiple biomarkers in limited sample volumes, ensuring reproducibility across technical replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibulocydine
Reactant of Route 2
Ibulocydine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.